molecular formula C7H5BrN2O2 B14643737 6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-29-6

6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B14643737
CAS No.: 55656-29-6
M. Wt: 229.03 g/mol
InChI Key: SBYPFYMNSVPBCY-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom, a methyl group, and an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated pyridine derivatives and oxazole precursors, followed by cyclization reactions under controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine: Similar structure with a methylthio group instead of a methyl group.

    6-Bromo-3H-imidazo[4,5-b]pyridine: Contains an imidazo ring instead of an oxazole ring.

    Thiazolo[4,5-b]pyridine Derivatives: Similar heterocyclic framework with a thiazole ring.

Uniqueness

6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific combination of a bromine atom, a methyl group, and an oxazole ring fused to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

55656-29-6

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

6-bromo-5-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O2/c1-3-4(8)2-5-6(9-3)10-7(11)12-5/h2H,1H3,(H,9,10,11)

InChI Key

SBYPFYMNSVPBCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)NC(=O)O2)Br

Origin of Product

United States

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